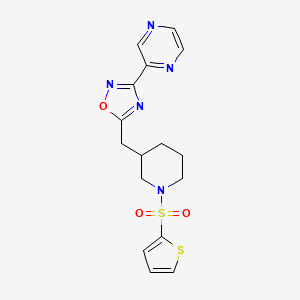

3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Description

3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyrazine ring and a piperidine moiety modified by a thiophene-2-sulfonyl group. The 1,2,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its role as a bioisostere of esters or amides, enhancing metabolic stability and binding affinity . The pyrazine ring contributes to hydrogen-bonding interactions, while the thiophene-sulfonyl group on the piperidine may improve solubility and target engagement.

Properties

IUPAC Name |

3-pyrazin-2-yl-5-[(1-thiophen-2-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S2/c22-26(23,15-4-2-8-25-15)21-7-1-3-12(11-21)9-14-19-16(20-24-14)13-10-17-5-6-18-13/h2,4-6,8,10,12H,1,3,7,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPVKKJVEGKHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of a thiophene derivative using sulfonyl chlorides in the presence of a base such as pyridine.

Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

Cyclization to Form the Oxadiazole Ring: The final step involves the cyclization of the intermediate compounds to form the oxadiazole ring, typically under dehydrating conditions using reagents like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in nucleophilic and electrophilic substitutions due to its electron-deficient nature. Key reactions include:

Nucleophilic Displacement at C-5

The methylene-linked piperidine group at C-5 can undergo further alkylation or substitution. For example:

This reaction is facilitated by polar aprotic solvents (e.g., DMF) and bases like DIEA (diisopropylethylamine) at 50–80°C .

Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis to form hydrazide intermediates. For instance:

This reactivity is critical for synthesizing bioactive derivatives .

Sulfonamide Group Transformations

The thiophene-2-sulfonyl group attached to the piperidine nitrogen enables sulfonamide-specific reactions:

Sulfonyl Chloride Substitution

The sulfonamide can react with amines or alcohols to form sulfonamides/sulfonate esters:

This reaction requires anhydrous conditions and catalysts like triethylamine .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 5-position:

Yields depend on the directing effects of the sulfonyl group .

**

Scientific Research Applications

Structural Overview

The compound features several significant structural elements:

- Oxadiazole Ring : Known for its pharmacological properties.

- Pyrazine Moiety : Contributes to the compound's electronic properties and biological activity.

- Piperidine Structure with Thiophenesulfonyl Group : Enhances solubility and interaction with biological targets.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Oxadiazole Ring | Associated with antimicrobial and anti-inflammatory activities |

| Pyrazine Moiety | Enhances electronic properties |

| Piperidine with Sulfonyl Group | Improves solubility and target interaction |

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. The oxadiazole ring is linked to various biological activities, including:

- Antimicrobial Activity : Compounds containing oxadiazole have shown effectiveness against bacteria and fungi. For instance, derivatives of oxadiazoles have been evaluated for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Research indicates that similar compounds can modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.

Interaction Studies

Understanding how 3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole interacts with biological targets is crucial. Interaction studies focus on:

- Binding Affinity : Evaluating how well the compound binds to specific proteins or enzymes.

- Molecular Docking Studies : Computational methods are employed to predict the binding interactions between the compound and its targets, aiding in the design of more effective derivatives .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions. Key steps include:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Introduction of Functional Groups : The thiophenesulfonyl piperidine moiety is introduced via nucleophilic substitution reactions.

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Oxadiazole Ring | Cyclization | Hydrazide, Carboxylic Acid |

| Introduction of Piperidine | Nucleophilic Substitution | Thiophenesulfonyl Chloride, Piperidine |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives of oxadiazoles exhibited significant antibacterial activity against common pathogens . The specific interactions at the molecular level were elucidated through docking studies.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of related oxadiazole compounds, showing promise in reducing inflammation markers in vitro .

- Pharmacological Profiling : Comprehensive pharmacological profiling has been performed to assess the safety and efficacy of these compounds in preclinical models .

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Core Variations

The 1,2,4-oxadiazole core in the target compound distinguishes it from analogs with other heterocycles. For example, 1,3,4-oxadiazole derivatives (e.g., from ) exhibit altered electronic properties due to nitrogen atom repositioning, which can affect binding to biological targets.

Substituent Variations on Piperidine

The thiophene-2-sulfonyl group on the piperidine ring is a critical feature. Comparatively, 4-chlorophenylsulfonyl () and methoxyphenyl () substituents demonstrate how electronic and steric properties influence activity. The electron-withdrawing nature of the sulfonyl group enhances stability, while aromatic substituents like thiophene (electron-rich) versus chlorophenyl (electron-deficient) may alter target binding .

Central Ring Modifications

Replacing the pyrazine ring with other aromatic systems can significantly alter pharmacological profiles. Conversely, fluorophenyl-containing compounds () introduce electronegative fluorine atoms, which can enhance bioavailability and target affinity .

Biological Activity

3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure includes a pyrazine ring and an oxadiazole moiety, which are known for their biological relevance. The presence of a thiophenesulfonyl-piperidine group enhances its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₂S₂ |

| Molecular Weight | 390.47 g/mol |

| CAS Number | 1098689-54-3 |

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole, including the target compound, exhibit notable antimicrobial activities. Studies have demonstrated that these compounds can effectively inhibit various bacterial strains.

Key Findings:

- Antibacterial Activity: Compounds containing the 1,2,4-oxadiazole ring have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Staphylococcus aureus .

- Antifungal Activity: Certain oxadiazole derivatives have also displayed antifungal properties, with effective inhibition against Candida species .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has been shown to induce apoptosis in cancer cells through different mechanisms.

Case Studies:

- MCF-7 Breast Cancer Cells: In vitro studies revealed that the compound increased p53 expression and caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptotic activity .

- Cytotoxicity Assays: Compounds similar to the target molecule were tested against several cancer cell lines (e.g., HCT116, MCF7), showing IC50 values ranging from 10.1 µM to 18.78 µM, indicating moderate to good cytotoxic activity compared to standard chemotherapeutics like 5-Fluorouracil .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Dihydrofolate Reductase (DHFR) Inhibition: Some studies suggest that oxadiazole derivatives can inhibit DHFR, a crucial enzyme in nucleotide synthesis, which is vital for cell proliferation .

- Thymidylate Synthase (TS) Inhibition: Other research indicates that these compounds may act as inhibitors of TS, further supporting their role in anticancer activity by disrupting DNA synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.